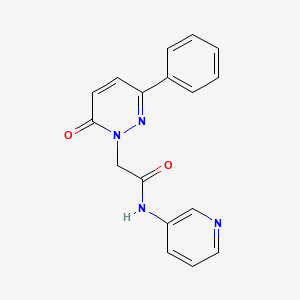
(2-Methyl-5-methylsulfanyl-oxazol-4-YL)triphenylphosphonium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Methyl-5-methylsulfanyl-oxazol-4-YL)triphenylphosphonium iodide is a chemical compound with the molecular formula C23H21INOPS and a molecular weight of 517.372 g/mol . It is known for its unique structure, which includes an oxazole ring substituted with a methylsulfanyl group and a triphenylphosphonium moiety. This compound is often used in early discovery research due to its rare and unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-5-methylsulfanyl-oxazol-4-YL)triphenylphosphonium iodide typically involves the reaction of 2-methyl-5-methylsulfanyl-oxazole with triphenylphosphine and iodine. The reaction is carried out under anhydrous conditions to prevent hydrolysis and other side reactions. The general reaction scheme is as follows:
Starting Materials: 2-methyl-5-methylsulfanyl-oxazole, triphenylphosphine, iodine.
Reaction Conditions: Anhydrous solvent (e.g., dichloromethane), inert atmosphere (e.g., nitrogen or argon), room temperature to slightly elevated temperatures.
Procedure: The starting materials are mixed in the anhydrous solvent and stirred under an inert atmosphere. Iodine is added slowly to the reaction mixture, and the reaction is allowed to proceed until completion, as monitored by thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its specialized use in research. the general principles of scaling up laboratory synthesis to industrial production would apply, including optimization of reaction conditions, purification processes, and ensuring safety and environmental compliance.
化学反応の分析
Types of Reactions
(2-Methyl-5-methylsulfanyl-oxazol-4-YL)triphenylphosphonium iodide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the oxazole ring, using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, room temperature to reflux conditions.
Reduction: Lithium aluminum hydride, diethyl ether, low temperatures (0°C to room temperature).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced oxazole derivatives.
Substitution: Substituted triphenylphosphonium derivatives.
科学的研究の応用
(2-Methyl-5-methylsulfanyl-oxazol-4-YL)triphenylphosphonium iodide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphonium ylides for Wittig reactions.
Biology: Investigated for its potential as a mitochondrial targeting agent due to the triphenylphosphonium moiety, which can facilitate the delivery of bioactive molecules to mitochondria.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent and in cancer research for targeted drug delivery.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
作用機序
The mechanism of action of (2-Methyl-5-methylsulfanyl-oxazol-4-YL)triphenylphosphonium iodide is primarily related to its ability to interact with biological membranes and proteins. The triphenylphosphonium moiety allows the compound to accumulate in mitochondria, where it can exert its effects by disrupting mitochondrial function or delivering bioactive molecules. The oxazole ring and methylsulfanyl group may also contribute to its biological activity by interacting with specific molecular targets and pathways .
類似化合物との比較
Similar Compounds
(2-Methyl-5-propylsulfanyl-oxazol-4-YL)triphenylphosphonium iodide: Similar structure with a propylsulfanyl group instead of a methylsulfanyl group.
(2-Cyanomethyl-5-methylsulfanyl-oxazol-4-YL)triphenylphosphonium iodide: Contains a cyanomethyl group instead of a methyl group.
Uniqueness
(2-Methyl-5-methylsulfanyl-oxazol-4-YL)triphenylphosphonium iodide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methylsulfanyl group and the triphenylphosphonium moiety makes it particularly effective for mitochondrial targeting and as a reagent in organic synthesis .
特性
CAS番号 |
76621-78-8 |
|---|---|
分子式 |
C23H21INOPS |
分子量 |
517.4 g/mol |
IUPAC名 |
(2-methyl-5-methylsulfanyl-1,3-oxazol-4-yl)-triphenylphosphanium;iodide |
InChI |
InChI=1S/C23H21NOPS.HI/c1-18-24-22(23(25-18)27-2)26(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h3-17H,1-2H3;1H/q+1;/p-1 |
InChIキー |
GLCVTOPFTXUHHF-UHFFFAOYSA-M |
正規SMILES |
CC1=NC(=C(O1)SC)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



methanone](/img/structure/B12176535.png)
![Azepan-1-yl{1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methanone](/img/structure/B12176537.png)

![N-[3-(dimethylamino)propyl]-2-[2-(1H-indol-3-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B12176543.png)
![3,4-dimethyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B12176546.png)
![Tert-butyl 4-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B12176551.png)
![2-(6-fluoro-1H-indol-1-yl)-N-[4-(2-hydroxyethyl)phenyl]acetamide](/img/structure/B12176561.png)
![ethyl (2Z)-2-(2,3-dimethoxybenzylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12176563.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B12176581.png)
![4-oxo-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-4H-chromene-2-carboxamide](/img/structure/B12176604.png)


